Cas no 130992-55-1 (3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)-)

3H-ピラゾール-3-オン、1,2-ジヒドロ-1,4-ジメチル-5-(トリフルオロメチル)-は、有機合成中間体として重要な化合物です。特に、トリフルオロメチル基を有するピラゾロン骨格は、医薬品や農薬の開発において高い有用性を示します。この化合物の特徴は、安定性に優れ、反応性が高いことです。また、フッ素原子の導入により、脂溶性や代謝安定性が向上し、生物活性化合物の設計において有利な特性を提供します。さらに、結晶性が良好なため、精製や取り扱いが容易です。これらの特性から、創薬化学や材料科学分野での応用が期待されています。

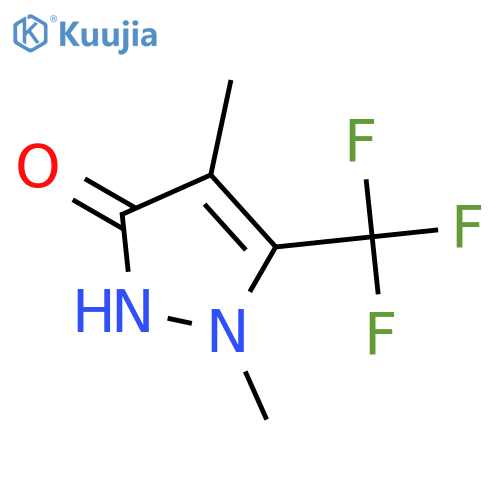

130992-55-1 structure

商品名:3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)-

CAS番号:130992-55-1

MF:C6H7F3N2O

メガワット:180.127791643143

MDL:MFCD29066231

CID:3303030

PubChem ID:19824398

3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)- 化学的及び物理的性質

名前と識別子

-

- 3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)-

- 1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol

- 2,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-one

- SCHEMBL3157358

- 130992-55-1

- MFCD29066231

-

- MDL: MFCD29066231

- インチ: InChI=1S/C6H7F3N2O/c1-3-4(6(7,8)9)11(2)10-5(3)12/h1-2H3,(H,10,12)

- InChIKey: SHRBPDNRPIFELJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 180.05104734Da

- どういたいしつりょう: 180.05104734Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB275516-1g |

1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol; . |

130992-55-1 | 1g |

€690.00 | 2025-02-21 | ||

| abcr | AB275516-1 g |

1,4-Dimethyl-5-trifluoromethyl-1H-pyrazol-3-ol; . |

130992-55-1 | 1g |

€690.00 | 2023-06-22 |

3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)- 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

130992-55-1 (3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)-) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 249916-07-2(Borreriagenin)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:130992-55-1)3H-PYRAZOL-3-ONE, 1,2-DIHYDRO-1,4-DIMETHYL-5-(TRIFLUOROMETHYL)-

清らかである:99%

はかる:1g

価格 ($):409.0